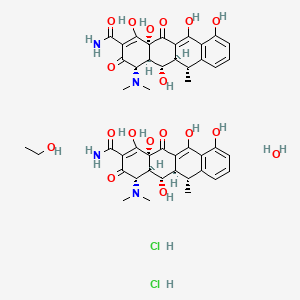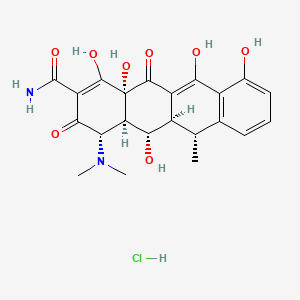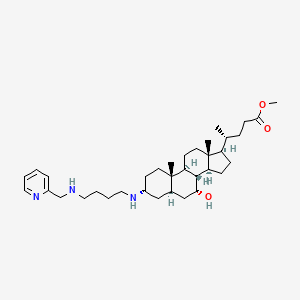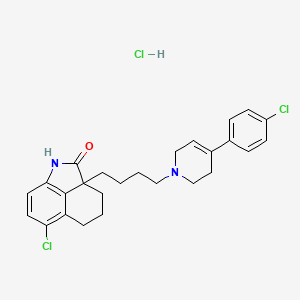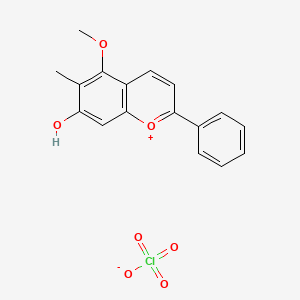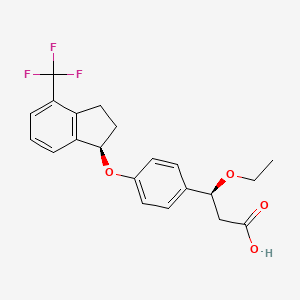
EED226
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine” is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a triazolo ring, and a pyrimidin ring. These functional groups suggest that this compound may have interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the various rings and the addition of the functional groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amine group might be involved in acid-base reactions, while the rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学研究应用
多梳抑制复合物 2 (PRC2) 的抑制
EED226 是一种高度有效且选择性的 PRC2 小分子抑制剂 {svg_1}. PRC2 催化组蛋白 H3 赖氨酸 27 (H3K27) 的甲基化,其催化产物 H3K27me3 的富集导致肿瘤抑制基因沉默,并阻断与免疫和细胞末端分化相关的转录本 {svg_2}.
靶向胚胎外胚层发育 (EED)
This compound 靶向胚胎外胚层发育 (EED),破坏其与其他成分的主要相互作用,这些相互作用对于 PRC2 功能是必需的 {svg_3}. 这种策略已显示出可喜的结果 {svg_4}.
癌症治疗
This compound 已被研究作为癌症治疗的潜在化疗药物 {svg_5}. 在 Karpas422 小鼠皮下异种移植模型中,口服灌胃 32 天后,this compound 显示出有希望的药代动力学特征,并在 40 mg kg −1 时实现了 100% 的肿瘤生长抑制 (TGI) {svg_6}.
克服耐药性
近年来,以 this compound 为靶标的 EED 已成为克服继发突变引起的耐药性的一种新策略 {svg_7}.
调节免疫反应
已发现 this compound 通过调节免疫反应抑制肿瘤进展 {svg_8}. 已显示它可以增加肿瘤中效应 CD8 + T 细胞浸润的频率 {svg_9}.
潜在的联合疗法
This compound 独特的机制 (MOA) 暗示了 EED 和 EZH2 抑制剂联合治疗的潜力 {svg_10}.
作用机制
Target of Action
The primary target of N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine, also known as EED226, is the Polycomb Repressive Complex 2 (PRC2) . PRC2 is a multi-protein complex that plays a crucial role in gene regulation by catalyzing the methylation of histone H3 lysine 27 (H3K27) . The enrichment of its catalytic product H3K27me3 is responsible for the silencing of tumor suppressor genes and the blocking of transcripts related to immunity and cell terminal differentiation .
Mode of Action
This compound binds to the K27me3-pocket on embryonic ectoderm development (EED), a component of the PRC2, and inhibits the PRC2 function . This binding induces a conformational change in EED, leading to the loss of PRC2 activity . This compound exhibits nanomolar inhibition potency against PRC2 .
Biochemical Pathways
The inhibition of PRC2 by this compound affects the methylation of H3K27, which is a key biochemical pathway in the regulation of gene expression . This results in the disruption of the silencing of tumor suppressor genes and the blocking of transcripts related to immunity and cell terminal differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include the specific inhibition of the methylation of H3K27 in cells . This leads to changes in gene expression, particularly the reactivation of silenced tumor suppressor genes and the unblocking of transcripts related to immunity and cell terminal differentiation . In vivo, this compound has shown strong antitumor activity in xenograft mouse models .
未来方向
生化分析
Biochemical Properties
EED226 interacts with the PRC2 complex, which plays pivotal roles in transcriptional regulation . The PRC2 complex catalyzes the methylation of histone H3 lysine 27 (H3K27), and its activity is further enhanced by the binding of EED to trimethylated H3K27 (H3K27me3) . This compound inhibits both the basal and the H3K27me3-stimulated PRC2 activities .
Cellular Effects
This compound has been shown to change the expression of hundreds of genes and suppress cancer cell growth . It reprograms the cancer cell genome, changing expression patterns of many genes and suppressing cancer cell growth .
Molecular Mechanism
This compound works by directly binding to the H3K27me3 binding pocket of EED . Upon binding, this compound induces a conformational change in the EED protein, leading to loss of PRC2 activity . This unique mechanism of action provides insights into the potential combination therapy of EED and EZH2 inhibitors .
Temporal Effects in Laboratory Settings
This compound has shown promising pharmacokinetic characteristics. It achieved 100% tumor growth inhibition (TGI) at 40 mg kg −1 after 32 days of oral gavage in a mouse subcutaneous xenograft model of Karpas422 .
Dosage Effects in Animal Models
It has been reported that this compound achieved 100% tumor growth inhibition (TGI) at a dosage of 40 mg kg −1 in a mouse subcutaneous xenograft model of Karpas422 .
Metabolic Pathways
It is known that this compound interacts with the PRC2 complex, which plays a crucial role in transcriptional regulation .
Subcellular Localization
It is known that this compound directly binds to the H3K27me3 binding pocket of the WD40 repeat-containing protein EED .
属性
IUPAC Name |
N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRSNMPIZZNBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: EED226 is a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) [, ]. It achieves this by binding to the histone H3 lysine 27 trimethylation (H3K27me3) binding pocket of Embryonic Ectoderm Development (EED), a regulatory subunit of PRC2 [, , ]. This binding allosterically inhibits PRC2 activity [, ], leading to a decrease in H3K27me3 levels [, ]. Consequently, the transcriptional repression of PRC2 target genes is reduced [], influencing various cellular processes such as cell survival, proliferation, and differentiation [, , ].
ANone: The full chemical name for this compound is N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine. Unfortunately, the provided research excerpts do not include information about the molecular formula, weight, or spectroscopic data for this compound.
ANone: The provided research excerpts do not offer specific details on the material compatibility and stability of this compound under various conditions.
ANone: this compound is not described as having catalytic properties itself. Its primary function is the inhibition of the PRC2 complex, which has enzymatic activity. The research primarily focuses on its therapeutic potential as an epigenetic modulator.
A: Yes, computational methods have played a role in understanding this compound's interactions and optimizing its structure. Researchers have employed molecular modeling, including MM/GBSA_IE calculations and alanine scanning, to analyze the binding interactions between this compound and the EED protein []. These studies have identified key residues involved in binding and have provided insights for the rational design of novel EED inhibitors with improved potency and selectivity [].
ANone: The provided research excerpts do not contain information specifically addressing SHE regulations for this compound.
A: this compound has been shown to possess excellent pharmacokinetic properties []. Notably, it exhibits good oral bioavailability, enabling its effective delivery and systemic exposure [, ]. In vivo studies demonstrate that this compound effectively inhibits PRC2 activity, leading to reduced H3K27me3 levels and modulation of PRC2 target gene expression [, , , ].
A: this compound has shown promising anticancer activity in both in vitro and in vivo models. In cell-based assays, this compound effectively inhibits the growth of various cancer cell lines, including lymphoma cells harboring EZH2 mutations [, ]. In vivo, this compound demonstrates potent antitumor activity in xenograft mouse models, leading to significant tumor regression [, ]. These findings highlight the therapeutic potential of this compound for cancers driven by PRC2 dysregulation.
A: While the provided research excerpts do not explicitly address resistance mechanisms specific to this compound, one study investigates resistance to EZH2 inhibitors, which also target the PRC2 complex []. The study identified potential resistance mechanisms, including activation of specific signaling pathways (IGF-1R, MEK, and PI3K) and the acquisition of mutations in the EZH2 protein []. Interestingly, this compound retained activity against DLBCL cells resistant to certain EZH2 inhibitors, suggesting it might overcome some resistance mechanisms [].
ANone: The provided research excerpts do not provide comprehensive information regarding the toxicology and safety profile of this compound, including potential long-term effects.
A: While the provided research excerpts do not directly address the identification of specific biomarkers for this compound treatment, one study highlights the potential of MHC-I genes as biomarkers []. this compound treatment was found to increase MHC-I protein expression in nasopharyngeal carcinoma cells []. Further investigations are warranted to explore the implications of this finding for immunotherapy response prediction in NPC [].
ANone: The specific analytical methods used for characterizing and quantifying this compound are not detailed in the provided research excerpts.
A: The discovery and development of this compound represent significant milestones in the field of PRC2-targeted therapies. The identification of EED as a viable target for allosteric inhibition of PRC2 and the subsequent development of potent and selective EED inhibitors like this compound have opened new avenues for therapeutic intervention in cancers driven by PRC2 dysregulation [, , ]. Additionally, the finding that EED inhibitors might overcome resistance mechanisms associated with EZH2 inhibitors further highlights their potential clinical value [].
A: this compound research exemplifies cross-disciplinary collaboration, integrating expertise from various fields, including medicinal chemistry, cancer biology, epigenetics, and computational chemistry. This collaborative effort has been instrumental in the discovery, characterization, and preclinical development of this compound [, , , ]. The synergy between these disciplines has advanced our understanding of PRC2 biology and paved the way for potential new treatment strategies for PRC2-driven cancers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


